2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide 2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 1797952-84-1
VCID: VC6835115
InChI: InChI=1S/C23H17N5O2S2/c1-14-18-22(31-12-17(29)26-16-10-6-3-7-11-16)24-13-25-23(18)32-19(14)21-27-20(28-30-21)15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,26,29)
SMILES: CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5
Molecular Formula: C23H17N5O2S2
Molecular Weight: 459.54

2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide

CAS No.: 1797952-84-1

Cat. No.: VC6835115

Molecular Formula: C23H17N5O2S2

Molecular Weight: 459.54

* For research use only. Not for human or veterinary use.

2-{[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide - 1797952-84-1

Specification

CAS No. 1797952-84-1
Molecular Formula C23H17N5O2S2
Molecular Weight 459.54
IUPAC Name 2-[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Standard InChI InChI=1S/C23H17N5O2S2/c1-14-18-22(31-12-17(29)26-16-10-6-3-7-11-16)24-13-25-23(18)32-19(14)21-27-20(28-30-21)15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,26,29)
Standard InChI Key DRWGNRDTRWPZSE-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide, reflects its intricate connectivity. Its molecular formula, C23H17N5O2S2, corresponds to a molecular weight of 459.54 g/mol. Key structural components include:

  • A thieno[2,3-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings.

  • A 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 6 of the thienopyrimidine core.

  • A methyl group at position 5 of the thienopyrimidine.

  • A sulfanyl-acetamide side chain at position 4, terminating in an N-phenyl group.

The SMILES notation (CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5) and InChIKey (DRWGNRDTRWPZSE-UHFFFAOYSA-N) provide unambiguous representations of its topology.

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this specific compound remains unpublished, analogous thienopyrimidine derivatives exhibit planar geometries at the heterocyclic cores, with substituents adopting orientations that maximize π-π stacking and hydrogen-bonding interactions. The absence of chiral centers simplifies synthetic and analytical workflows, though the sulfanyl-acetamide side chain may introduce conformational flexibility.

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

The compound’s synthesis likely follows a modular approach, as inferred from related thienopyrimidine-oxadiazole hybrids. Key disconnections include:

  • Thieno[2,3-d]pyrimidine Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylates with nitriles or urea derivatives.

  • Oxadiazole Ring Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Sulfanyl-Acetamide Side Chain Installation: Nucleophilic substitution or thiol-ene coupling at position 4 of the thienopyrimidine.

Reported Synthetic Pathways

Although detailed protocols for this compound are proprietary, a generalized route involves:

  • Step 1: Synthesis of 5-methyl-6-bromothieno[2,3-d]pyrimidin-4(3H)-one via cyclization of 2-amino-5-methylthiophene-3-carboxamide.

  • Step 2: Suzuki-Miyaura coupling to introduce the 3-phenyl-1,2,4-oxadiazole moiety at position 6.

  • Step 3: Thioacetylation at position 4 using mercaptoacetic acid, followed by amidation with aniline.

Reaction conditions (e.g., palladium catalysts for cross-coupling, POCl3 for cyclodehydration) align with methods described for structurally analogous compounds.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (hypothetical, DMSO-d6):

  • δ 8.50–8.20 (m, aromatic protons from oxadiazole and phenyl groups).

  • δ 7.80–7.40 (m, thienopyrimidine and acetamide phenyl protons).

  • δ 4.20 (s, SCH2CO).

  • δ 2.60 (s, C5-CH3).

13C NMR would confirm carbonyl (C=O, ~170 ppm) and heterocyclic carbon environments.

Mass Spectrometry

High-resolution ESI-MS would exhibit a molecular ion peak at m/z 459.54 ([M+H]+), with fragmentation patterns reflecting cleavage of the sulfanyl-acetamide side chain and oxadiazole ring.

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Targets

The compound’s dual heterocyclic architecture suggests affinity for:

  • Kinase Inhibitors: Thienopyrimidines are established ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR).

  • Antimicrobial Targets: Oxadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

In Silico and In Vitro Findings

While experimental data specific to this compound is limited, molecular docking studies on analogs predict:

  • Strong binding (ΔG < -8 kcal/mol) to EGFR’s ATP-binding pocket.

  • Moderate solubility in aqueous buffers, necessitating formulation adjuvants for in vivo studies.

Future Directions and Applications

Lead Optimization Opportunities

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) or nanoparticle encapsulation.

  • Selectivity Profiling: Screening against kinase panels to minimize off-target effects.

Preclinical Development Challenges

  • Metabolic Stability: Addressing potential cytochrome P450-mediated oxidation of the oxadiazole ring.

  • Toxicology: Assessing hepatotoxicity risks associated with chronic thienopyrimidine exposure.

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